molecular formula C17H15NO2 B11854150 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid CAS No. 835594-99-5

3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid

Cat. No.: B11854150
CAS No.: 835594-99-5
M. Wt: 265.31 g/mol
InChI Key: KWDOYXXSIIZIQN-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid is unique due to the presence of dimethyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacological properties.

Properties

CAS No.

835594-99-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid

InChI

InChI=1S/C17H15NO2/c1-10-6-14-9-16(18-15(14)7-11(10)2)12-4-3-5-13(8-12)17(19)20/h3-9,18H,1-2H3,(H,19,20)

InChI Key

KWDOYXXSIIZIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=C2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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